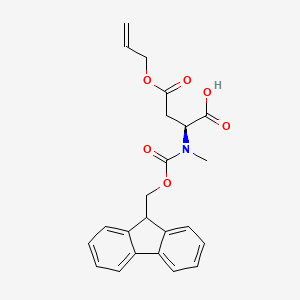

Fmoc-N-Me-Asp(OAll)-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C23H23NO6 |

|---|---|

Molecular Weight |

409.4 g/mol |

IUPAC Name |

(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-4-oxo-4-prop-2-enoxybutanoic acid |

InChI |

InChI=1S/C23H23NO6/c1-3-12-29-21(25)13-20(22(26)27)24(2)23(28)30-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h3-11,19-20H,1,12-14H2,2H3,(H,26,27)/t20-/m0/s1 |

InChI Key |

HTDWMNDUFNXBIA-FQEVSTJZSA-N |

Isomeric SMILES |

CN([C@@H](CC(=O)OCC=C)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Canonical SMILES |

CN(C(CC(=O)OCC=C)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to Fmoc-N-Me-Asp(OAll)-OH for Advanced Research

For Immediate Release

This technical guide provides an in-depth overview of Fmoc-N-Me-Asp(OAll)-OH, a crucial building block for researchers and professionals in drug development and peptide chemistry. This document outlines its physicochemical properties, detailed experimental protocols for its synthesis and application in solid-phase peptide synthesis (SPPS), and explores the significance of N-methylated aspartic acid residues in biological signaling pathways.

Physicochemical Properties of this compound

This compound is a protected amino acid derivative used in the synthesis of peptides with unique structural and functional properties. The N-methylation of the peptide backbone can enhance proteolytic stability, and the allyl protecting group on the side chain offers a distinct deprotection strategy orthogonal to the more common acid-labile protecting groups.

| Property | Value |

| Molecular Weight | 409.43 g/mol |

| Molecular Formula | C23H23NO6 |

| CAS Number | 2298323-86-9 |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through a solid-phase approach using a 2-chlorotrityl chloride (2-CTC) resin as a temporary protecting group for the carboxylic acid. This method offers high yield and purity.[1]

Materials:

-

Fmoc-Asp(OAll)-OH

-

2-Chlorotrityl chloride (2-CTC) resin

-

Dichloromethane (DCM)

-

N,N-Diisopropylethylamine (DIEA)

-

Dimethyl sulfate or Methyl iodide

-

Piperidine

-

Trifluoroacetic acid (TFA)

Procedure:

-

Resin Loading: Swell the 2-CTC resin in DCM. Dissolve Fmoc-Asp(OAll)-OH in DCM and add it to the resin, followed by the addition of DIEA. Allow the reaction to proceed for 2 hours to attach the amino acid to the resin.

-

Fmoc Deprotection: Wash the resin and then treat it with a 20% solution of piperidine in DMF to remove the Fmoc protecting group from the alpha-amine.

-

N-Methylation: The exposed secondary amine is then methylated. This can be achieved using a methylating agent like dimethyl sulfate or methyl iodide. The reaction progress can be monitored by HPLC.[1]

-

Cleavage from Resin: After methylation, the N-methylated amino acid is cleaved from the 2-CTC resin using a mild solution of TFA in DCM.

-

Purification: The cleaved product is then purified using standard chromatographic techniques to yield pure this compound.

Incorporation of this compound into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The standard Fmoc-based solid-phase peptide synthesis (SPPS) protocol can be adapted for the incorporation of this compound.

General SPPS Cycle:

-

Resin Preparation: Start with a suitable resin, such as Rink amide or Wang resin, depending on the desired C-terminus of the peptide.[2]

-

Fmoc Deprotection: Remove the Fmoc group from the resin-bound amino acid by treating with 20% piperidine in DMF.[2]

-

Amino Acid Coupling: Activate the incoming this compound using a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIEA) in a suitable solvent like DMF. Add this activated amino acid to the resin to form the peptide bond.

-

Washing: Thoroughly wash the resin to remove any unreacted reagents.

-

Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

Allyl Group Deprotection:

The allyl (OAll) protecting group on the aspartic acid side chain is stable to the conditions of Fmoc-SPPS. It can be selectively removed at the end of the synthesis using a palladium catalyst, such as Pd(PPh3)4, in the presence of a scavenger like phenylsilane. This orthogonality allows for selective modification of the aspartic acid side chain while the rest of the peptide remains protected.

Biological Significance of N-Methylated Aspartate

N-methylated aspartic acid residues are of significant interest in neuroscience and pharmacology due to their relationship with the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is a glutamate-gated ion channel that plays a crucial role in synaptic plasticity, learning, and memory.[3][4]

NMDA Receptor Signaling Pathway

The NMDA receptor is unique in that its activation requires both the binding of a ligand (glutamate and a co-agonist like glycine or D-serine) and depolarization of the postsynaptic membrane to relieve a magnesium ion block.[4] Upon activation, the channel opens, allowing the influx of calcium ions, which triggers a cascade of downstream signaling events.

Caption: Simplified NMDA Receptor Signaling Pathway.

The incorporation of N-methyl-aspartate into peptides can be a strategy to design potent and selective ligands for the NMDA receptor, potentially leading to novel therapeutics for neurological disorders.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for solid-phase peptide synthesis incorporating this compound.

References

A Technical Guide to the Structure Elucidation of Fmoc-N-Me-Asp(OAll)-OH

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies and data interpretation required for the structural elucidation of N-α-fluorenylmethoxycarbonyl-N-α-methyl-L-aspartic acid β-allyl ester, or Fmoc-N-Me-Asp(OAll)-OH. This compound is a valuable building block in peptide synthesis, particularly for the introduction of N-methylated amino acid residues, which can enhance the proteolytic stability and bioavailability of peptide-based therapeutics.[1][2] The allyl protecting group on the side chain offers orthogonal deprotection strategies, allowing for selective chemical modifications.[3]

This guide outlines the predicted physicochemical properties, a detailed workflow for structure elucidation, experimental protocols for synthesis and analysis, and an in-depth analysis of the expected spectroscopic data.

Predicted Physicochemical Properties

The following table summarizes the predicted and known properties of this compound and its parent compound, Fmoc-Asp(OAll)-OH.

| Property | Fmoc-Asp(OAll)-OH (Known) | This compound (Predicted) |

| Molecular Formula | C₂₂H₂₁NO₆[3][4] | C₂₃H₂₃NO₆ |

| Molecular Weight | 395.41 g/mol [4][5] | 409.43 g/mol |

| Appearance | White to off-white solid[6] | White to off-white solid |

| Melting Point | 111-115 °C | Expected to be similar to or slightly lower than the non-methylated analogue. |

| Solubility | Soluble in DMF, DMSO, CH₂Cl₂; slightly soluble in water.[6] | Expected to have similar solubility, with potentially increased solubility in less polar organic solvents. |

| Optical Rotation | [α]²⁰/D +27±2°, c = 1% in DMF | The specific rotation may change upon N-methylation but is expected to remain levorotatory based on similar compounds. |

Workflow for Structure Elucidation

The structural confirmation of this compound follows a logical progression from synthesis and purification to detailed spectroscopic analysis. Each step provides critical information that, when combined, unequivocally confirms the identity and purity of the compound.

Caption: Figure 1: General Workflow for Structure Elucidation.

Experimental Protocols

Synthesis of this compound

The synthesis of the title compound is proposed via the N-methylation of the commercially available precursor, Fmoc-Asp(OAll)-OH.

Materials:

-

Fmoc-Asp(OAll)-OH

-

Methyl iodide (CH₃I)

-

Silver(I) oxide (Ag₂O) or another suitable base

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve Fmoc-Asp(OAll)-OH (1.0 eq) in anhydrous DMF in a round-bottom flask protected from light.

-

Add Ag₂O (1.5 eq) to the solution.

-

Add methyl iodide (3.0 eq) dropwise to the suspension.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, dilute the reaction mixture with ethyl acetate and filter to remove insoluble silver salts.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

-

Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

Spectroscopic Analysis Protocols

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve approximately 5-10 mg of the purified product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Record ¹H NMR spectra on a 400 MHz or higher spectrometer.

-

Record ¹³C NMR spectra on the same instrument, typically at 100 MHz. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[7]

-

-

Mass Spectrometry (MS):

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Analyze using an Electrospray Ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).

-

Acquire data in positive ion mode to observe [M+H]⁺ and [M+Na]⁺ ions.

-

-

Infrared (IR) Spectroscopy:

-

Acquire the IR spectrum using either a KBr pellet method or with an Attenuated Total Reflectance (ATR) accessory.

-

Scan in the range of 4000-400 cm⁻¹.

-

Predicted Spectroscopic Data and Interpretation

The following tables summarize the predicted spectroscopic data for this compound based on the analysis of its constituent parts and data from analogous structures.

¹H NMR Spectroscopy (Predicted, 400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.77 | d | 2H | Aromatic H (Fmoc) |

| ~ 7.60 | d | 2H | Aromatic H (Fmoc) |

| ~ 7.40 | t | 2H | Aromatic H (Fmoc) |

| ~ 7.31 | t | 2H | Aromatic H (Fmoc) |

| ~ 5.90 | m | 1H | -CH=CH₂ (Allyl) |

| ~ 5.30 | dd | 2H | -CH=CH₂ (Allyl) |

| ~ 4.80 | m | 1H | α-CH (Asp) |

| ~ 4.60 | d | 2H | -O-CH₂- (Allyl) |

| ~ 4.45 | m | 2H | Fmoc-CH₂ |

| ~ 4.25 | t | 1H | Fmoc-CH |

| ~ 3.00-2.80 | m | 2H | β-CH₂ (Asp) |

| ~ 2.90 | s | 3H | N-CH₃ |

Key Diagnostic Signal: The appearance of a singlet at ~2.90 ppm integrating to 3H is the primary indicator of successful N-methylation.

¹³C NMR Spectroscopy (Predicted, 100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 172.0 | C=O (Carboxylic Acid) |

| ~ 170.5 | C=O (Allyl Ester) |

| ~ 156.0 | C=O (Fmoc carbamate) |

| ~ 143.8, 141.3 | Quaternary Aromatic C (Fmoc) |

| ~ 131.5 | -CH=CH₂ (Allyl) |

| ~ 127.7, 127.1, 125.0, 120.0 | Aromatic CH (Fmoc) |

| ~ 119.0 | -CH=CH₂ (Allyl) |

| ~ 67.5 | Fmoc-CH₂ |

| ~ 66.0 | -O-CH₂- (Allyl) |

| ~ 58.0 | α-C (Asp) |

| ~ 47.1 | Fmoc-CH |

| ~ 36.0 | β-C (Asp) |

| ~ 32.0 | N-CH₃ |

Key Diagnostic Signal: The presence of a signal at ~32.0 ppm confirms the N-methyl group, and the signals at ~131.5 and ~119.0 ppm confirm the integrity of the allyl group.

Mass Spectrometry (HRMS-ESI)

| Parameter | Predicted Value |

| Calculated m/z | [M+H]⁺: 410.1598, [M+Na]⁺: 432.1417 |

| Major Fragments | Loss of Fmoc group (-178 Da), Loss of allyl group (-41 Da), Loss of CO₂ (-44 Da) |

Key Diagnostic Data: Accurate mass measurement within 5 ppm of the calculated value for the molecular ion confirms the elemental composition.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| ~ 3300-2500 | O-H stretch (broad, Carboxylic Acid) |

| ~ 3060 | Aromatic C-H stretch |

| ~ 2950 | Aliphatic C-H stretch |

| ~ 1740 | C=O stretch (Ester) |

| ~ 1710 | C=O stretch (Carboxylic Acid) |

| ~ 1690 | C=O stretch (Fmoc carbamate) |

| ~ 1645 | C=C stretch (Allyl) |

Key Diagnostic Feature: The absence of an N-H stretching band (typically around 3300 cm⁻¹) is a strong indication of successful N-methylation.

Conclusion

The comprehensive structural elucidation of this compound relies on a synergistic approach combining synthesis, purification, and multi-faceted spectroscopic analysis. By carefully interpreting the data from NMR, Mass Spectrometry, and IR spectroscopy, researchers can unequivocally confirm the identity, structure, and purity of this important amino acid derivative. The predicted data in this guide serves as a benchmark for scientists and professionals engaged in the synthesis and quality control of modified peptides for research and drug development.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bot Detection [iris-biotech.de]

- 4. Fmoc-Asp(OAll)-OH | C22H21NO6 | CID 10715692 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. peptide.com [peptide.com]

- 6. chembk.com [chembk.com]

- 7. rsc.org [rsc.org]

Synthesis of Fmoc-N-Me-Asp(OAll)-OH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthesis route for Fmoc-N-Me-Asp(OAll)-OH, a valuable building block in peptide synthesis, particularly for the introduction of N-methylated aspartic acid residues with an allyl-protected side chain. The N-methylation of amino acids is a critical modification in medicinal chemistry, often leading to peptides with enhanced proteolytic stability, improved cell permeability, and altered conformational properties. The allyl group offers a versatile protecting group strategy, as it can be removed under mild conditions, orthogonal to many other protecting groups used in peptide chemistry.

This document outlines a detailed experimental protocol based on established solid-phase N-methylation methodologies. It also includes a structured presentation of expected data and a visual representation of the synthetic workflow to aid in the practical implementation of this synthesis.

Experimental Protocol

The proposed synthesis of this compound is adapted from solid-phase methodologies that utilize a temporary resin support for the protection of the carboxylic acid, facilitating purification. One such common approach involves the use of 2-chlorotrityl chloride (2-CTC) resin.

Materials:

-

Fmoc-Asp(OAll)-OH

-

2-Chlorotrityl chloride (2-CTC) resin

-

Dichloromethane (DCM), anhydrous

-

N,N-Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF)

-

Methyl iodide (MeI) or Dimethyl sulfate (DMS)

-

Sodium hydride (NaH) or Potassium tert-butoxide (t-BuOK)

-

Methanol (MeOH)

-

Acetic acid

-

Trifluoroethanol (TFE)

-

Hexafluoroisopropanol (HFIP)

-

Diethyl ether

Procedure:

-

Loading of Fmoc-Asp(OAll)-OH onto 2-CTC Resin:

-

Swell the 2-CTC resin in anhydrous DCM for 30 minutes.

-

Dissolve Fmoc-Asp(OAll)-OH (3 equivalents relative to resin loading) in anhydrous DCM.

-

Add DIPEA (9 equivalents) to the amino acid solution.

-

Add the amino acid solution to the swollen resin and stir at room temperature for 2-4 hours.

-

To cap any remaining reactive sites on the resin, add a small amount of methanol and stir for 15 minutes.

-

Filter the resin and wash sequentially with DCM, DMF, and DCM.

-

Dry the resin under vacuum.

-

-

N-Methylation:

-

Swell the Fmoc-Asp(OAll)-O-CTC resin in anhydrous DMF.

-

In a separate flask, prepare the methylating agent solution. A common method is the use of methyl iodide or dimethyl sulfate. For this procedure, we will outline the use of methyl iodide with a suitable base.

-

Suspend the resin in anhydrous DMF.

-

Add a strong, non-nucleophilic base such as sodium hydride or potassium tert-butoxide (5-10 equivalents) to the resin suspension and stir for 30 minutes at 0°C.

-

Add methyl iodide (10-20 equivalents) and allow the reaction to warm to room temperature and stir for 12-24 hours.

-

The progress of the methylation can be monitored by taking a small sample of the resin, cleaving the product, and analyzing by HPLC or LC-MS.

-

Repeat the methylation step if necessary to drive the reaction to completion.

-

After completion, filter the resin and wash thoroughly with DMF, DCM, and MeOH.

-

-

Cleavage from Resin:

-

Wash the N-methylated resin with DCM.

-

Prepare a cleavage cocktail. For the 2-CTC resin, a mild acidic solution is sufficient to cleave the product while keeping the Fmoc and OAll groups intact. A solution of acetic acid/TFE/DCM (e.g., 2:2:6 v/v/v) or HFIP in DCM can be used.

-

Treat the resin with the cleavage cocktail for 1-2 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

Wash the resin with additional cleavage cocktail or DCM.

-

Combine the filtrates and evaporate the solvent under reduced pressure.

-

-

Purification:

-

The crude product can be purified by precipitation from a solution (e.g., dissolved in a minimal amount of DCM and precipitated with cold diethyl ether) or by flash column chromatography on silica gel.

-

Characterize the final product by NMR and mass spectrometry to confirm its identity and purity.

-

Quantitative Data Summary

The following table summarizes the expected physicochemical properties and analytical data for the starting material and the final product.

| Parameter | Fmoc-Asp(OAll)-OH | This compound (Expected) |

| CAS Number | 146982-24-3 | N/A |

| Molecular Formula | C₂₂H₂₁NO₆ | C₂₃H₂₃NO₆ |

| Molecular Weight | 395.41 g/mol | 409.44 g/mol |

| Appearance | White to off-white solid | White to off-white solid |

| Purity (HPLC) | ≥98% | >95% (after purification) |

| ¹H NMR | Consistent with structure | Shift of α-proton, appearance of N-methyl singlet (~2.8-3.2 ppm) |

| Mass Spec (ESI-MS) | [M-H]⁻ at m/z 394.1 | [M-H]⁻ at m/z 408.1 |

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the proposed solid-phase synthesis of this compound.

Caption: Solid-phase synthesis workflow for this compound.

A Technical Guide to Fmoc-N-Me-Asp(OAll)-OH: Synthesis, Properties, and Application in Peptide Chemistry

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Fmoc-N-Me-Asp(OAll)-OH, a specialized amino acid derivative for peptide synthesis. The document details its chemical properties, provides hypothetical yet standard experimental protocols for its synthesis and incorporation into peptide chains, and discusses its applications in drug development.

Introduction: The Significance of N-Methylated Amino Acids

N-methylation of amino acids is a critical modification in peptide chemistry, often leading to enhanced therapeutic properties. The introduction of a methyl group to the amide nitrogen can significantly increase a peptide's resistance to enzymatic degradation by proteases, thereby improving its in vivo half-life.[1][2] Furthermore, N-methylation can influence the peptide's conformation, which may lead to improved binding affinity and selectivity for its biological target.[2] The use of N-methylated amino acids like this compound provides a powerful tool for medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic profiles of peptide-based drug candidates.[3]

The subject of this guide, this compound, combines the benefits of N-methylation with an orthogonal allyl (All) protecting group on the side-chain carboxyl group. The fluorenylmethoxycarbonyl (Fmoc) group serves as the temporary N-terminal protecting group, which can be removed under mild basic conditions. The O-allyl ester is stable to these conditions, allowing for selective deprotection of the side chain at a later stage using palladium-based catalysts.[4] This orthogonality is highly advantageous for the synthesis of complex peptides, such as cyclic or branched peptides, where side-chain modifications are required.

Physicochemical and Analytical Data

While specific experimental data for this compound is not widely published, its properties can be inferred from its structure and data available for closely related compounds.

| Property | Value | Reference |

| CAS Number | 2298323-86-9 | [5] |

| Molecular Formula | C23H23NO6 | |

| Molecular Weight | 409.43 g/mol | |

| Appearance | White to off-white solid (predicted) | |

| Purity | ≥97% (typical for similar compounds) | |

| Solubility | Soluble in DMF, NMP, DCM (predicted) |

Table 1: Physicochemical Properties of this compound.

For comparison, the non-methylated analogue, Fmoc-Asp(OAll)-OH (CAS: 146982-24-3), is a white solid with a melting point of 113-119 °C and an optical activity of [α]20/D −27±2° (c = 1% in DMF).[6] It is expected that this compound would exhibit similar physical properties.

Experimental Protocols

The following are detailed, generalized protocols for the synthesis and use of this compound based on established methods in peptide chemistry.

On-Resin Synthesis of this compound

A common strategy for preparing Fmoc-N-methylated amino acids is through on-resin methylation of the corresponding Fmoc-amino acid. The Biron-Kessler method, which utilizes a temporary 2-nitrobenzenesulfonyl (o-NBS) protecting group on the amine to facilitate methylation, is a widely adopted procedure.[7]

Materials:

-

Fmoc-Asp(OAll)-OH

-

2-Chlorotrityl chloride (2-CTC) resin

-

Dichloromethane (DCM)

-

N,N-Diisopropylethylamine (DIPEA)

-

2-Nitrobenzenesulfonyl chloride (o-NBS-Cl)

-

Dimethyl sulfide (DMS) or Methyl iodide (MeI)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

N,N-Dimethylformamide (DMF)

-

Piperidine

-

Trifluoroacetic acid (TFA)

Procedure:

-

Loading of Fmoc-Asp(OAll)-OH onto 2-CTC Resin: Swell 2-CTC resin in DCM for 30 minutes. In a separate vessel, dissolve 2 equivalents of Fmoc-Asp(OAll)-OH and 4 equivalents of DIPEA in DCM. Add the amino acid solution to the swollen resin and agitate for 2 hours. Cap any unreacted sites on the resin with methanol/DIPEA in DCM (8:1:1) for 30 minutes. Wash the resin thoroughly with DCM and DMF.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to ensure complete removal of the Fmoc group. Wash the resin extensively with DMF and DCM.

-

Nosylation: Swell the resin in DMF. In a separate vessel, dissolve 3 equivalents of o-NBS-Cl and 6 equivalents of 2,4,6-collidine in DMF. Add the solution to the resin and shake for 2 hours. Wash the resin with DMF and DCM.

-

N-Methylation: Suspend the resin in DMF. Add 10 equivalents of DBU and 10 equivalents of DMS or MeI. Shake the reaction mixture for 1-2 hours. Repeat this step if methylation is incomplete as monitored by a test cleavage and HPLC-MS analysis. Wash the resin with DMF and DCM.

-

Nosyl Deprotection: Treat the resin with a solution of 5 equivalents of β-mercaptoethanol and 2.5 equivalents of DBU in DMF for 30 minutes. Repeat this step once. Wash the resin with DMF and DCM.

-

Fmoc Protection: Treat the resin with 3 equivalents of Fmoc-OSu and 6 equivalents of DIPEA in DMF for 2 hours to re-introduce the Fmoc group. Wash the resin with DMF and DCM.

-

Cleavage from Resin: Cleave the this compound from the 2-CTC resin using a mild solution of 1% TFA in DCM. Perform multiple short treatments (e.g., 5 x 2 minutes) and collect the filtrate in a flask containing a weak base (e.g., pyridine) to neutralize the TFA. Evaporate the solvent to obtain the crude product. Purify by flash chromatography.

Caption: Workflow for the on-resin synthesis of this compound.

Incorporation into Solid-Phase Peptide Synthesis (SPPS)

Materials:

-

Fmoc-protected amino acids

-

Peptide synthesis resin (e.g., Rink Amide, Wang)

-

This compound

-

Coupling reagents (e.g., HBTU, HATU, DIC)

-

Base (e.g., DIPEA, 2,4,6-collidine)

-

20% Piperidine in DMF

-

Palladium tetrakis(triphenylphosphine) (Pd(PPh3)4)

-

Scavenger for allyl deprotection (e.g., Phenylsilane, Morpholine)

-

TFA cleavage cocktail (e.g., TFA/TIS/H2O 95:2.5:2.5)

Procedure:

-

Resin Preparation: Swell the resin in DMF for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes). Wash with DMF.

-

Coupling of this compound: Pre-activate a solution of 3 equivalents of this compound, 2.9 equivalents of HBTU, and 6 equivalents of DIPEA in DMF for 2 minutes. Add the activated amino acid solution to the resin and couple for 1-2 hours. Monitor the coupling reaction using a ninhydrin test (note: N-methylated amines give a weak color). Wash the resin with DMF.

-

Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

-

Orthogonal Deprotection of O-allyl Group (if required on-resin): Swell the resin in DCM. Add a solution of 3-5 equivalents of Pd(PPh3)4 and 20-30 equivalents of a scavenger (e.g., phenylsilane) in DCM. React for 2 hours under an inert atmosphere. Wash the resin thoroughly with DCM, DMF, and a chelating wash (e.g., 0.5% DIPEA, 0.5% sodium diethyldithiocarbamate in DMF) to remove palladium residues.

-

Final Cleavage and Deprotection: After completion of the sequence, wash the resin with DCM and dry. Treat the resin with a TFA cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove acid-labile side-chain protecting groups. Precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize.

Caption: Workflow for SPPS incorporating this compound.

Applications in Drug Development

The unique structural features of this compound make it a valuable building block for the synthesis of complex and therapeutically relevant peptides.

-

Enhanced Stability: The N-methyl group provides steric hindrance that protects the adjacent peptide bond from cleavage by proteases, leading to a longer in vivo half-life.[1][2]

-

Conformational Control: The N-methylation restricts the conformational freedom of the peptide backbone, which can be exploited to lock the peptide into a bioactive conformation, potentially increasing its potency and receptor selectivity.

-

Orthogonal Chemistry for Complex Peptides: The allyl protecting group on the aspartic acid side chain is stable to the basic conditions used for Fmoc removal and the acidic conditions of final cleavage (if a TFA-labile resin is not used for cleavage of the protected peptide). This allows for the selective deprotection of the side chain on the solid support, enabling the synthesis of:

-

Cyclic peptides: On-resin head-to-tail or side-chain-to-side-chain cyclization can be performed after selective deprotection of the allyl group and the N-terminal Fmoc group.

-

Branched peptides: The deprotected side-chain carboxyl group can serve as an attachment point for another peptide chain.

-

Peptide conjugates: The side chain can be modified with other molecules such as fluorophores, chelating agents for imaging, or polyethylene glycol (PEG) to improve solubility and pharmacokinetic properties.

-

Conclusion

This compound is a specialized amino acid derivative that offers significant advantages for the synthesis of modified peptides with improved therapeutic potential. While its direct synthesis and application data are not extensively documented, established protocols for N-methylation and orthogonal protection strategies in solid-phase peptide synthesis provide a clear roadmap for its utilization. The combination of enhanced proteolytic stability conferred by the N-methyl group and the synthetic versatility offered by the O-allyl protecting group makes it a powerful tool for researchers and scientists in the field of drug discovery and development. As the demand for more stable and potent peptide therapeutics grows, the application of such custom-designed amino acid building blocks will undoubtedly become increasingly important.

References

- 1. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. A preparation of N-Fmoc-N-methyl-alpha-amino acids and N-nosyl-N-methyl-alpha-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fmoc-Asp(OAll)-OH = 98.0 HPLC 146982-24-3 [sigmaaldrich.com]

- 5. peptide.com [peptide.com]

- 6. Amino acid - Wikipedia [en.wikipedia.org]

- 7. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Fmoc-N-Me-Asp(OAll)-OH: Physicochemical Properties and Synthetic Applications

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, an N-methylated amino acid derivative utilized in peptide synthesis. Due to the limited availability of direct experimental data for this specific compound, this guide also presents data for the closely related and more extensively characterized analogues: Fmoc-Asp(OAll)-OH and Fmoc-N-Me-Asp(OtBu)-OH. The properties of the target molecule are inferred based on the established characteristics of these related compounds and general principles of organic chemistry.

Core Physicochemical Properties

The introduction of a methyl group on the amide nitrogen of an amino acid can significantly influence the resulting peptide's conformation and proteolytic stability. The properties of this compound are expected to be an amalgamation of the characteristics of its parent non-methylated compound and its N-methylated counterpart with a different side-chain protecting group.

Data Presentation: A Comparative Analysis

The following table summarizes the known physical and chemical properties of Fmoc-Asp(OAll)-OH and Fmoc-N-Me-Asp(OtBu)-OH, alongside predicted properties for this compound.

| Property | Fmoc-Asp(OAll)-OH | Fmoc-N-Me-Asp(OtBu)-OH | This compound (Predicted) |

| Molecular Formula | C₂₂H₂₁NO₆[1][2][3][4] | C₂₄H₂₇NO₆[5] | C₂₃H₂₃NO₆ |

| Molecular Weight | 395.41 g/mol [1][2][3][4] | 425.47 g/mol [5] | 409.43 g/mol |

| Appearance | White to off-white solid/crystalline powder[3][6] | Powder or crystals | White to off-white solid |

| Melting Point | 111-119 °C[1][4] | 135-140 °C | Expected to be in a similar range, likely between 120-150 °C |

| Solubility | Slightly soluble in water[1][6][7]. Soluble in DMSO and DMF[3]. | Soluble in DMF[5]. | Slightly soluble in water, soluble in organic solvents like DMF, DMSO, and DCM. |

| Optical Activity | [α]20/D −27±2°, c = 1% in DMF[4] | [α]22/D -39.0°, c = 0.5% in DMF | Expected to have a specific rotation, but the exact value is undetermined. |

| Storage Temperature | 2-8°C[1][4] | 2-8°C | 2-8°C |

Synthesis and Experimental Protocols

The synthesis of this compound is not widely documented in commercial catalogs, suggesting it may require custom synthesis. A plausible synthetic route can be adapted from established protocols for the N-methylation of Fmoc-amino acids.

Proposed Synthetic Workflow

A general strategy for the synthesis of Fmoc-N-methylated amino acids involves the use of a solid support, such as 2-chlorotrityl chloride (2-CTC) resin, to temporarily protect the carboxylic acid.[8]

Caption: Proposed workflow for the solid-phase synthesis of this compound.

Detailed Methodologies:

-

Resin Loading: Fmoc-Asp(OAll)-OH is attached to the 2-CTC resin using a suitable base such as diisopropylethylamine (DIEA) in a solvent like dichloromethane (DCM).[8]

-

Fmoc Deprotection: The Fmoc protecting group is removed by treating the resin with a solution of piperidine in dimethylformamide (DMF).[9]

-

Sulfonylation: The free amine is protected with an o-nitrobenzenesulfonyl (o-NBS) group using o-nitrobenzenesulfonyl chloride (o-NBS-Cl) and a hindered base like collidine.[8]

-

N-Methylation: The N-methylation is achieved using a methylating agent such as dimethyl sulfate or methyl iodide in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or 7-methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (MTBD).[8]

-

o-NBS Deprotection: The o-NBS group is removed using a thiol, such as β-mercaptoethanol, and a base like DBU.[8]

-

Fmoc Re-protection: The now N-methylated secondary amine is re-protected with an Fmoc group using Fmoc-O-succinimide (Fmoc-OSu).

-

Cleavage: The final product is cleaved from the resin using a solution of trifluoroacetic acid (TFA) in DCM.

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is a valuable building block for the synthesis of peptides with enhanced properties. The N-methylation provides resistance to enzymatic degradation, while the allyl side-chain protecting group offers an orthogonal deprotection strategy.[5][10]

Fmoc-SPPS Workflow

The general workflow for incorporating an Fmoc-protected amino acid into a growing peptide chain on a solid support is as follows:

Caption: General cycle for Fmoc solid-phase peptide synthesis.

Orthogonal Deprotection of the Allyl Group

The allyl ester on the aspartic acid side chain is stable to the basic conditions used for Fmoc removal and the acidic conditions of final cleavage (if a TFA-labile linker is used). It can be selectively removed using a palladium catalyst, such as Pd(PPh₃)₄, in the presence of a scavenger like phenylsilane. This orthogonality allows for selective modification of the aspartic acid side chain while the peptide is still on the resin or after cleavage.[10]

Conclusion

This compound is a specialized amino acid derivative with significant potential in the synthesis of complex and proteolytically stable peptides. While direct experimental data is scarce, its properties and reactivity can be reliably predicted based on well-characterized analogues. The combination of N-methylation and an orthogonally protected side chain makes it a powerful tool for drug discovery and development professionals engaged in peptide-based therapeutics. Further research into the synthesis and characterization of this compound is warranted to fully explore its applications.

References

- 1. echemi.com [echemi.com]

- 2. Fmoc-Asp(OAll)-OH | C22H21NO6 | CID 10715692 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Fmoc-Asp(OAll)-OH = 98.0 HPLC 146982-24-3 [sigmaaldrich.com]

- 5. chemimpex.com [chemimpex.com]

- 6. FMOC-ASP(OALL)-OH Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. FMOC-ASP(OALL)-OH | 146982-24-3 [chemicalbook.com]

- 8. mdpi.com [mdpi.com]

- 9. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Bot Detection [iris-biotech.de]

An In-depth Technical Guide to Allyl Protection in Fmoc-Based Peptide Synthesis

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the theory and application of allyl-based protecting groups in conjunction with Fmoc-based solid-phase peptide synthesis (SPPS). Allyl protecting groups offer a valuable orthogonal strategy, enabling the synthesis of complex peptides, including cyclic and branched structures, which are of significant interest in drug discovery and development.

Introduction to Allyl Protection Strategy

In Fmoc-based SPPS, the α-amino group of amino acids is temporarily protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group. Side chains of reactive amino acids are protected by acid-labile groups, most commonly tert-butyl (tBu) derivatives. Allyl-based protecting groups introduce a third dimension of orthogonality, as they are stable to both the basic conditions used for Fmoc removal (e.g., piperidine) and the acidic conditions for tBu removal and cleavage from the resin (e.g., trifluoroacetic acid, TFA)[1][2][3].

The removal of allyl protecting groups is achieved under mild, neutral conditions using a palladium(0) catalyst, typically tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), in the presence of a nucleophilic scavenger[1][4]. This unique cleavage mechanism allows for selective deprotection of side chains on the solid support, facilitating on-resin modifications such as cyclization, branching, or the attachment of labels[5][6].

Key Advantages of Allyl Protection:

-

Orthogonality: Fully orthogonal to both Fmoc and tBu protecting groups, allowing for selective deprotection[1][7].

-

Mild Cleavage Conditions: Removal is performed under neutral conditions, preserving the integrity of the peptide chain and other protecting groups[1].

-

Versatility: A variety of allyl-based groups can be used to protect different functional moieties[1][8].

-

Enabling Complex Peptide Architectures: Crucial for the synthesis of cyclic peptides (head-to-tail or side-chain-to-side-chain), branched peptides, and peptides with post-synthesis modifications[9][10].

Types of Allyl Protecting Groups in Peptide Synthesis

Allyl-based protecting groups can be applied to various amino acid side-chain functionalities. The choice of the specific allyl group depends on the functional group to be protected.

| Functional Group | Amino Acid Examples | Allyl Protecting Group | Abbreviation |

| Carboxylic Acid | Aspartic Acid (Asp), Glutamic Acid (Glu) | Allyl ester | OAll |

| Amine | Lysine (Lys), Ornithine (Orn) | Allyloxycarbonyl | Alloc |

| Hydroxyl | Serine (Ser), Threonine (Thr), Tyrosine (Tyr) | Allyl ether | All |

| Thiol | Cysteine (Cys) | Allyl thioether | - |

| Imidazole | Histidine (His) | N-π-allyl | All |

Table 1: Common Allyl Protecting Groups for Amino Acid Side Chains.[1][8]

The Chemistry of Allyl Deprotection

The central reaction for the removal of allyl protecting groups is a palladium(0)-catalyzed allylic substitution. The process involves the formation of a π-allylpalladium complex, which is then attacked by a nucleophilic scavenger, releasing the deprotected functional group and forming an allylated scavenger.

A variety of scavengers can be employed for this reaction, each with its own advantages. The choice of scavenger can influence the reaction kinetics and the potential for side reactions.

| Scavenger | Typical Conditions | Notes |

| Phenylsilane (PhSiH₃) | 10-20 eq. in DCM or DMF | Neutral conditions, efficient, and commonly used[10][11][12]. |

| Morpholine | 10-20 eq. in DMF | Basic, can cause Fmoc removal if not carefully controlled. |

| Tributyltin hydride (HSnBu₃) | Catalytic Pd, in DCM | Effective but raises toxicity concerns due to tin residues[4][13]. |

| Sulfinic acids (e.g., benzenesulfinic acid) | Catalytic Pd, in various solvents | Highly effective for carbon-oxygen bond cleavage[14]. |

| Dimethylamine borane complex | 4 eq. scavenger, 0.1 eq. Pd(PPh₃)₄ | Non-basic conditions, useful alternative[10]. |

Table 2: Common Scavengers for Allyl Deprotection.

Experimental Protocols

The following sections provide generalized protocols for the introduction and removal of allyl protecting groups. Researchers should optimize these conditions for their specific peptide sequence and scale.

The synthesis of allyl-protected Fmoc-amino acids is a prerequisite for their incorporation into SPPS. For example, Fmoc-Asp(OAll)-OH can be synthesized from Fmoc-Asp-OH by esterification with allyl alcohol. Similarly, Fmoc-Lys(Alloc)-OH is prepared by reacting Fmoc-Lys-OH with allyl chloroformate under basic conditions[1].

This protocol describes the selective deprotection of an allyl or alloc group from a peptide synthesized on a solid support.

Materials:

-

Peptide-resin containing an allyl/alloc-protected residue.

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).

-

Phenylsilane (PhSiH₃).

-

Dichloromethane (DCM) or N,N-Dimethylformamide (DMF), peptide synthesis grade.

-

Nitrogen or Argon gas.

Procedure:

-

Swell the peptide-resin in DCM or DMF for 30-60 minutes.

-

Prepare a deprotection solution. For a 0.1 mmol scale synthesis, dissolve Pd(PPh₃)₄ (0.1-0.25 eq.) and phenylsilane (15-25 eq.) in DCM or DMF. Note: The palladium catalyst is sensitive to air and should be handled under an inert atmosphere for best results, though successful deprotections under atmospheric conditions have been reported[15][16].

-

Drain the solvent from the swollen resin.

-

Add the deprotection solution to the resin and shake or agitate the mixture at room temperature.

-

Monitor the reaction for completion (typically 1-2 hours). The reaction can be repeated to ensure complete removal.

-

Once the deprotection is complete, drain the reaction mixture and wash the resin extensively with DCM, DMF, and a solution of 0.5% diisopropylethylamine (DIPEA) in DMF to remove residual palladium catalyst[6]. Further washes with a solution of sodium diethyldithiocarbamate in DMF can also be effective for palladium scavenging[6].

Microwave-Assisted Deprotection: To accelerate the deprotection, microwave heating can be employed. A typical protocol involves two 5-minute irradiations at 38°C, which has been shown to achieve >98% purity in deprotection[5][11][16]. This method can be more efficient and use fewer reagents[5][11].

Challenges and Considerations

While a powerful tool, the use of allyl protecting groups comes with several considerations:

-

Palladium Contamination: Residual palladium can interfere with subsequent synthetic steps and biological assays. Thorough washing and the use of specific palladium scavengers are crucial[17][18].

-

Catalyst Sensitivity: Pd(PPh₃)₄ can be sensitive to oxidation, although studies have shown that deprotection can be successful under atmospheric conditions, especially with microwave heating[15][16].

-

Side Reactions: Incomplete deprotection can lead to heterogeneous peptide populations. Additionally, certain scavengers may have compatibility issues with other functional groups on the peptide. For instance, the use of hydrazine to remove Dde or ivDde protecting groups can reduce the double bond of the allyl group if not carefully controlled.

Conclusion

Allyl protecting groups represent a cornerstone of modern peptide chemistry, providing an essential orthogonal protection strategy in Fmoc-based SPPS. Their ability to be selectively removed under mild, neutral conditions has enabled the synthesis of a wide array of complex peptides that would otherwise be inaccessible. For researchers and drug developers, mastering the use of allyl protection opens the door to novel peptide therapeutics with enhanced stability and activity, such as cyclic and branched peptides. A thorough understanding of the deprotection chemistry, careful selection of reagents, and meticulous purification are key to successfully implementing this powerful synthetic tool.

References

- 1. EP0518295A2 - Allyl side chain protection in peptide synthesis - Google Patents [patents.google.com]

- 2. peptide.com [peptide.com]

- 3. Bot Detection [iris-biotech.de]

- 4. Allyl-based groups for side-chain protection of amino-acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. peptide.com [peptide.com]

- 7. biosynth.com [biosynth.com]

- 8. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 9. US5777077A - Automated allyl deprotection in solid-phase synthesis - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. biotage.com [biotage.com]

- 16. biotage.com [biotage.com]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

The Guardian of the Chain: How N-Methylation Fortifies Peptides Against Degradation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Role of N-Methylated Amino Acids in Enhancing Peptide Stability

In the landscape of therapeutic peptide development, the inherent instability of these molecules presents a formidable challenge. Susceptibility to proteolytic degradation significantly curtails their in vivo half-life and bioavailability, limiting their clinical utility. A key strategy to surmount this hurdle lies in the strategic modification of the peptide backbone, with N-methylation of amino acids emerging as a powerful and versatile tool. This technical guide delves into the core principles of how N-methylation enhances peptide stability, providing a comprehensive overview of its mechanisms, experimental validation, and practical applications in drug design and development.

The Shielding Effect: Mechanisms of Enhanced Stability

N-methylation, the substitution of a hydrogen atom with a methyl group on the nitrogen atom of a peptide bond, imparts a profound influence on the physicochemical properties of a peptide. This seemingly minor modification introduces a steric shield that directly hinders the approach of proteolytic enzymes. The methyl group obstructs the recognition sites and catalytic residues of proteases, effectively reducing the peptide's susceptibility to enzymatic cleavage.

Beyond steric hindrance, N-methylation also induces significant conformational changes in the peptide backbone. The introduction of a methyl group can favor a cis amide bond conformation over the more common trans configuration. This alteration in local geometry can propagate along the peptide chain, leading to a more rigid and folded structure that is less accessible to proteases. This conformational rigidity not only enhances proteolytic resistance but can also pre-organize the peptide into its bioactive conformation, potentially improving receptor binding affinity and selectivity.[1][2]

Quantifying the Gains: N-Methylation and Peptide Half-Life

The theoretical benefits of N-methylation are borne out by a growing body of experimental evidence. Quantitative studies consistently demonstrate a significant increase in the in vivo and in vitro half-life of peptides upon N-methylation. These studies often involve incubating the peptide in biological matrices such as human serum or plasma and monitoring its degradation over time using techniques like liquid chromatography-mass spectrometry (LC-MS).

| Peptide/Analog | Modification | Matrix | Half-life (t½) | Reference |

| Ghrelin(1-8) analog | Non-methylated | Human Serum | < 1 hour | [3][4] |

| Ghrelin(1-8) analog 21 | N-methylated | Human Serum | > 24 hours | [3][4] |

| Linear RGD peptide | Non-methylated | pH 7 Buffer | ~30 times less stable than cyclic counterpart | [5] |

| Cyclic RGD peptide | Non-methylated | pH 7 Buffer | ~30 times more stable than linear counterpart | [5] |

| Non-methylated compound 1 | Non-methylated | Pancreatin in buffer | ~50% degradation after 8 hours | [6] |

| N-methyl analogue 2 | N-methylated | Pancreatin in buffer | ~20% degradation after 8 hours | [6] |

| N-methyl analogue 3 | N-methylated | Pancreatin in buffer | ~10% degradation after 8 hours | [6] |

| N-methyl analogue 4 | N-methylated | Pancreatin in buffer | ~5% degradation after 8 hours | [6] |

| N-methyl analogue 5 | N-methylated | Pancreatin in buffer | ~2% degradation after 8 hours | [6] |

Table 1: Comparative stability of N-methylated and non-methylated peptides.

Experimental Validation: Protocols for Assessing Peptide Stability

The evaluation of peptide stability is a critical step in the drug development process. A variety of in vitro and in vivo methods are employed to quantify the rate and extent of peptide degradation.

In Vitro Stability Assay in Human Plasma/Serum

A widely used method to assess the proteolytic stability of peptides involves their incubation in human plasma or serum, which contains a complex mixture of proteases.

Protocol:

-

Peptide Preparation: A stock solution of the peptide is prepared in a suitable solvent (e.g., DMSO) and then diluted to the desired final concentration in the plasma or serum.

-

Incubation: The peptide-plasma/serum mixture is incubated at 37°C with gentle agitation. Aliquots are taken at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

-

Reaction Quenching and Protein Precipitation: The enzymatic degradation is stopped at each time point by adding a quenching solution, typically an organic solvent like acetonitrile or a strong acid like trichloroacetic acid. This step also serves to precipitate the abundant plasma proteins.

-

Sample Analysis: After centrifugation to remove the precipitated proteins, the supernatant containing the remaining intact peptide is analyzed by reverse-phase high-performance liquid chromatography (RP-HPLC) coupled with mass spectrometry (LC-MS).

-

Data Analysis: The peak area of the intact peptide at each time point is quantified. The percentage of remaining peptide is plotted against time, and the half-life (t½) is calculated by fitting the data to a first-order decay model.

Stability Assay with Specific Proteases

To understand the susceptibility of a peptide to specific enzymes, stability assays can be performed using isolated proteases such as trypsin or chymotrypsin.

Protocol:

-

Reaction Setup: The peptide is incubated with a specific protease in a suitable buffer at the optimal pH and temperature for the enzyme's activity.

-

Time Course Sampling: Aliquots are removed at different time intervals.

-

Enzyme Inactivation: The reaction is stopped by adding a protease inhibitor or by heat inactivation.

-

Analysis: The amount of intact peptide remaining is quantified by RP-HPLC or other analytical techniques.

Visualizing the Impact: N-Methylation in Action

The influence of N-methylation extends beyond simply enhancing stability; it plays a crucial role in modulating the biological activity of peptides, including their interactions with receptors and enzymes.

N-Methylated Peptides and G-Protein Coupled Receptor (GPCR) Signaling

N-methylated peptides have been successfully developed as potent and selective ligands for GPCRs. For instance, N-methylated analogs of ghrelin have been shown to activate the ghrelin receptor (GHSR), a GPCR that plays a key role in appetite regulation.

N-Methylated Peptides as Enzyme Inhibitors

The conformational constraints imposed by N-methylation can be exploited to design potent and selective enzyme inhibitors. By mimicking the transition state of an enzymatic reaction, N-methylated peptides can bind tightly to the active site of an enzyme, blocking its catalytic activity.

Practical Considerations in Peptide Design

While N-methylation is a powerful tool, its application requires careful consideration. The position and number of N-methylated residues can significantly impact not only stability but also biological activity. A systematic "N-methyl scan," where each amino acid in a peptide sequence is individually replaced with its N-methylated counterpart, is often employed to identify the optimal modification strategy.

Furthermore, the synthesis of N-methylated peptides can be more challenging than that of their unmodified counterparts due to the increased steric hindrance of the N-methylated amino group, which can lead to lower coupling efficiencies during solid-phase peptide synthesis (SPPS). Specialized coupling reagents and optimized protocols are often necessary to achieve high yields and purity.[7][8][9][10]

Conclusion

N-methylation of amino acids represents a cornerstone strategy in the development of stable and effective peptide therapeutics. By providing a steric shield against proteolytic enzymes and inducing favorable conformational changes, N-methylation significantly enhances the in vivo half-life and bioavailability of peptides. The ability to quantify these stability gains through robust experimental protocols allows for the rational design of next-generation peptide drugs. As our understanding of the intricate interplay between N-methylation, peptide conformation, and biological activity continues to grow, so too will the potential to unlock the full therapeutic promise of peptides.

References

- 1. N-methylation of peptides and proteins: an important element for modulating biological functions [pubmed.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Discovery of Ghrelin(1–8) Analogues with Improved Stability and Functional Activity for PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Solution stability of linear vs. cyclic RGD peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. GPCR-SAS: A web application for statistical analyses on G protein-coupled receptors sequences - PMC [pmc.ncbi.nlm.nih.gov]

- 7. peptide.com [peptide.com]

- 8. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]

- 9. researchgate.net [researchgate.net]

- 10. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Landscape of Fmoc-N-Me-Asp(OAll)-OH: A Technical Guide on Solubility and Stability

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the solubility and stability of the N-methylated, allyl-protected aspartic acid derivative, Fmoc-N-Me-Asp(OAll)-OH. It is important to note that publicly available data specifically for this compound is scarce. To provide a comprehensive resource, this document outlines the known properties of its close structural analogs: the non-N-methylated Fmoc-Asp(OAll)-OH and the N-methylated, tert-butyl-protected Fmoc-N-Me-Asp(OtBu)-OH .

By examining these related compounds, researchers can infer a reasonable starting point for handling and experimentation with this compound. Furthermore, this guide provides general principles of how N-methylation impacts the physicochemical properties of amino acid derivatives and offers detailed, generic protocols for determining the solubility and stability of novel compounds such as this compound.

The Impact of N-Methylation: General Principles

N-methylation is a common strategy in peptide and medicinal chemistry to enhance the pharmacological properties of a molecule. The introduction of a methyl group on the amide nitrogen can induce significant changes in a compound's solubility and stability.

Solubility: The effect of N-methylation on solubility can be complex. While it increases the lipophilicity of a molecule, it can also disrupt the planarity of amide bonds, potentially increasing the water-accessible polar surface area.[1] This can lead to an overall increase in aqueous solubility.[2][3][4] Theoretical studies have shown that for several amino acid derivatives, N-methylation leads to a more negative Gibbs free energy of solvation (ΔGsolv), indicating greater water solubility.[5]

Stability: A primary reason for N-methylation is to enhance metabolic stability. The N-methyl group sterically hinders the approach of proteases, making the adjacent peptide bond less susceptible to enzymatic cleavage.[6][7] This modification is known to improve the proteolytic stability of peptides, a crucial factor in drug development.[8]

Physicochemical Properties of Analogous Compounds

The following tables summarize the available data for Fmoc-Asp(OAll)-OH and Fmoc-N-Me-Asp(OtBu)-OH to serve as a reference for estimating the properties of this compound.

Table 1: Solubility Data of Analogous Compounds

| Compound | Solvent | Solubility | Reference |

| Fmoc-Asp(OAll)-OH | Water | Slightly soluble / Soluble in 1% acetic acid | [9][10] |

| Dimethylformamide (DMF) | Soluble | ||

| Dimethyl sulfoxide (DMSO) | 100 mg/mL (ultrasonication may be needed) | [11] | |

| Methanol | Soluble | ||

| Dichloromethane | Soluble | ||

| Fmoc-N-Me-Asp(OtBu)-OH | Water | Soluble in water or 1% acetic acid | [12] |

| Dimethylformamide (DMF) | Soluble (0.5% solution for optical activity measurement) | [6] | |

| Dimethyl sulfoxide (DMSO) | 100 mg/mL (ultrasonication may be needed) | [13] |

Table 2: Stability and Storage Recommendations for Analogous Compounds

| Compound | Form | Storage Temperature | Duration | Reference |

| Fmoc-Asp(OAll)-OH | Powder | -20°C | 3 years | [11] |

| 2-8°C / 4°C | 2 years | [11][14] | ||

| In Solvent | -80°C | 6 months | [11] | |

| -20°C | 1 month | [11] | ||

| Fmoc-N-Me-Asp(OtBu)-OH | Powder | -20°C | 3 years | [13] |

| 2-8°C / 4°C | 2 years | [6][13] | ||

| In Solvent | -80°C | 6 months | [13] | |

| -20°C | 1 month | [13] |

Visualizing the Core Structure and Experimental Workflow

To aid in the conceptualization of this compound and the process of its characterization, the following diagrams are provided.

References

- 1. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]

- 2. The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Fmoc-N-Me-Asp(OtBu)-OH 97 152548-66-8 [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

- 8. scientificlabs.com [scientificlabs.com]

- 9. FMOC-ASP(OALL)-OH Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 10. glpbio.com [glpbio.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. raybiotech.com [raybiotech.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Bot Detection [iris-biotech.de]

Navigating the Synthesis and Application of N-Methylated Aspartic Acid Derivatives: A Technical Guide to Fmoc-N-Me-Asp(OAll)-OH

For Immediate Release

A Comprehensive Technical Resource for Researchers, Scientists, and Drug Development Professionals on the Synthesis and Utilization of Fmoc-N-Me-Asp(OAll)-OH and its Commercially Available Analogs.

This technical guide addresses the current commercial landscape and provides a detailed synthetic pathway for this compound, a specialized amino acid derivative of significant interest in peptide-based drug discovery. Due to its unique structural features—combining the temporary Fmoc N-terminal protecting group, a backbone N-methylation, and an allyl (OAll) side-chain protecting group—this compound offers valuable properties for synthesizing peptides with enhanced stability and conformational control.

Commercial Availability: A Scarcity of Direct Sources

A thorough market survey reveals that This compound is not a readily available catalog item from major chemical suppliers. Researchers seeking this specific derivative will likely need to pursue custom synthesis or prepare it in-house.

However, two closely related and commercially available analogs serve as important starting materials or alternative building blocks: Fmoc-Asp(OAll)-OH and Fmoc-N-Me-Asp(OtBu)-OH . Understanding the properties and suppliers of these compounds is crucial for any research program involving N-methylated aspartic acid residues.

Commercially Available Analogs

The following tables summarize the key quantitative data for the most relevant commercially available aspartic acid derivatives.

Table 1: Specifications of Fmoc-Asp(OAll)-OH

| Property | Value | References |

| CAS Number | 146982-24-3 | [1][2][3] |

| Molecular Formula | C₂₂H₂₁NO₆ | [1][2][3] |

| Molecular Weight | 395.41 g/mol | [1][2] |

| Purity (typical) | ≥98.0% (HPLC) | [1] |

| Melting Point | 111-119 °C | [1][2] |

| Optical Rotation | [α]20/D −27±2°, c = 1% in DMF | |

| Storage Temperature | 2-8°C | [1][2][3] |

Table 2: Specifications of Fmoc-N-Me-Asp(OtBu)-OH

| Property | Value | References |

| CAS Number | 152548-66-8 | [4][5][6][7] |

| Molecular Formula | C₂₄H₂₇NO₆ | [4][5][6] |

| Molecular Weight | 425.47 g/mol | [4][5] |

| Purity (typical) | ≥97% | [4][5][7] |

| Melting Point | 135-140 °C | [4][5][7] |

| Optical Rotation | [α]22/D -39.0°, c = 0.5% in DMF | [4][5][7] |

| Storage Temperature | 2-8°C | [4][5][7] |

Synthetic Strategy for this compound

The synthesis of this compound can be achieved through the N-methylation of the commercially available Fmoc-Asp(OAll)-OH. Several methods for the N-methylation of Fmoc-amino acids have been reported in the literature, with the oxazolidinone formation and subsequent reductive opening being a highly efficient route.[8][9]

Figure 1. Synthetic workflow for this compound via an oxazolidinone intermediate.

Detailed Experimental Protocol

The following protocol is adapted from established methods for the N-methylation of Fmoc-amino acids.[8]

Step 1: Formation of the 5-Oxazolidinone Intermediate

-

To a solution of Fmoc-Asp(OAll)-OH (1.0 eq) in toluene, add paraformaldehyde (excess, e.g., 5-10 eq) and a catalytic amount of p-toluenesulfonic acid (TsOH, ~0.1 eq).

-

Heat the mixture to reflux using a Dean-Stark apparatus to remove water.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Upon completion, cool the reaction mixture and evaporate the solvent under reduced pressure. The crude oxazolidinone is typically used in the next step without further purification.

Step 2: Reductive Opening of the Oxazolidinone

-

Dissolve the crude oxazolidinone from Step 1 in anhydrous dichloromethane (DCM).

-

Cool the solution to 0°C in an ice bath.

-

Add triethylsilane (Et₃SiH, 2.0-3.0 eq).

-

Slowly add a Lewis acid such as aluminum chloride (AlCl₃, 1.0-1.5 eq) or trifluoroacetic acid (TFA). The use of a Lewis acid can lead to higher yields and shorter reaction times compared to TFA alone.[8]

-

Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC or LC-MS.

-

Upon completion, quench the reaction by carefully adding water.

-

Perform an aqueous workup: extract the organic layer with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel to yield pure this compound.

Role of Protecting Groups in Peptide Synthesis

The strategic choice of protecting groups is fundamental to successful solid-phase peptide synthesis (SPPS). The protecting groups on this compound are chosen for their orthogonal deprotection chemistries, allowing for selective removal without affecting other parts of the peptide.

Figure 2. Orthogonal deprotection scheme for this compound.

-

Fmoc (9-Fluorenylmethyloxycarbonyl): This is a base-labile protecting group for the α-amino group. It is stable to acidic and mild hydrogenolysis conditions but is readily cleaved by secondary amines, typically a 20% solution of piperidine in DMF, during standard Fmoc-SPPS cycles.[1][10]

-

N-Methyl (N-Me): The methyl group on the backbone amide nitrogen is stable throughout the synthesis. Its presence can increase the proteolytic stability of the resulting peptide and can be used to modulate the peptide's conformation and bioactivity.[4][7][11]

-

OAll (Allyl ester): The allyl group protects the β-carboxyl group of the aspartic acid side chain. It is stable to both the basic conditions used for Fmoc removal and the acidic conditions often used for cleavage from the resin. The OAll group can be selectively removed under mild conditions using a palladium(0) catalyst, such as Pd(PPh₃)₄, in the presence of a scavenger like phenylsilane (PhSiH₃).[12][13][14][15][16] This orthogonality allows for on-resin side-chain modification, such as lactamization or conjugation.

Conclusion

While this compound is not a commercially available reagent, this guide provides the necessary information for its successful synthesis and application. By leveraging the commercially available starting material Fmoc-Asp(OAll)-OH and employing a robust N-methylation protocol, researchers can access this valuable building block. The orthogonal protecting group strategy of this compound makes it a powerful tool for the synthesis of complex and modified peptides for a wide range of applications in drug discovery and chemical biology.

References

- 1. Fmoc-Asp(OAll)-OH (146982-24-3) for sale [vulcanchem.com]

- 2. echemi.com [echemi.com]

- 3. Bot Detection [iris-biotech.de]

- 4. Fmoc-N-Me-Asp(OtBu)-OH 97 152548-66-8 [sigmaaldrich.com]

- 5. Fmoc-N-Me-Asp(OtBu)-OH 97 152548-66-8 [sigmaaldrich.com]

- 6. chemimpex.com [chemimpex.com]

- 7. scientificlabs.com [scientificlabs.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. biosynth.com [biosynth.com]

- 11. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]

- 12. Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Metal- catalysed cleavage of allyl esters - Wordpress [reagents.acsgcipr.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Design and synthesis of a new orthogonally protected glutamic acid analog and its use in the preparation of high affinity polo-like kinase 1 polo-box domain – binding peptide macrocycles - PMC [pmc.ncbi.nlm.nih.gov]

Fmoc-N-Me-Asp(OAll)-OH: A Technical Guide to Safe Handling and Storage

Disclaimer: This document provides a summary of safety and handling information for Fmoc-N-Me-Asp(OAll)-OH. Specific safety data for this compound is limited. Therefore, this guide is based on data for structurally similar compounds, namely Fmoc-Asp(OAll)-OH and Fmoc-N-Me-Asp(OtBu)-OH, as well as general best practices for handling Fmoc-protected amino acids. Researchers, scientists, and drug development professionals should always consult a comprehensive Safety Data Sheet (SDS) from the supplier before handling any chemical and perform their own risk assessment.

Hazard Identification and Classification

Table 1: GHS Hazard Classification for the Structurally Similar Compound Fmoc-Asp(OAll)-OH

| Hazard Class | Hazard Statement | GHS Code |

| Explosives | Unstable Explosive | H200 |

| Acute Toxicity, Oral | Harmful if swallowed | H302 |

| Acute Toxicity, Dermal | Harmful in contact with skin | H312 |

| Specific target organ toxicity, single exposure; Respiratory tract irritation | May cause respiratory irritation | H335 |

Source: Aggregated GHS information from 3 reports by companies to the ECHA C&L Inventory.[1]

It is important to note that this chemical does not meet GHS hazard criteria for 66.7% (2 of 3) of all reports.[1]

Safe Handling and Personal Protective Equipment (PPE)

Given the potential hazards, appropriate personal protective equipment should be worn at all times when handling this compound and similar compounds.

Engineering Controls:

-

Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust or vapors.

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Use compatible chemical-resistant gloves (e.g., nitrile rubber). Gloves should be inspected before use and disposed of properly after handling the material.

-

Skin and Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.

-

Respiratory Protection: If working outside of a fume hood or if dust is generated, a NIOSH-approved respirator (such as an N95) is recommended.[2]

General Hygiene Practices:

-

Avoid breathing dust.[3]

-

Avoid contact with skin and eyes.[3]

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in the laboratory.

Storage and Stability

Proper storage is crucial to maintain the integrity and stability of this compound.

Table 2: Recommended Storage Conditions for this compound and Related Compounds

| Compound | Storage Temperature | Additional Notes |

| Fmoc-Asp(OAll)-OH | 2-8°C[2][4][5] | Combustible solid.[2] |

| Fmoc-N-Me-Asp(OtBu)-OH | 0-8°C[6] or 2-8°C | |

| Fmoc-Asp(OAll)-OH (in solution) | -20°C (for 1 month) or -80°C (for 6 months) | Avoid repeated freeze-thaw cycles. |

General Storage Recommendations:

-

Store in a tightly sealed container in a dry and well-ventilated place.

-

Keep away from incompatible materials such as strong oxidizing agents.

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Chemical waste should be handled by a licensed professional waste disposal service. Do not dispose of down the drain or with household waste.

Experimental Protocols

Safe Handling Workflow

The following diagram illustrates a general workflow for the safe handling of Fmoc-protected amino acids like this compound in a laboratory setting.

Caption: Safe handling workflow for Fmoc-protected amino acids.

References

Spectroscopic and Synthetic Overview of Fmoc-N-Me-Asp(OAll)-OH and Related Analogues

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the spectroscopic data for the protected amino acid Fmoc-N-Me-Asp(OAll)-OH. Despite a comprehensive search of available scientific literature and chemical databases, specific experimental Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this exact compound could not be located. Its existence is confirmed by the Chemical Abstracts Service (CAS) number 2298323-86-9.

To provide valuable insights for researchers, this document presents a detailed analysis of two closely related analogues for which spectroscopic and physical data are available:

-

Fmoc-Asp(OAll)-OH : The direct precursor, lacking the N-methyl group.

-

Fmoc-N-Me-Asp(OtBu)-OH : The N-methylated analogue with a tert-butyl ester protecting the side-chain carboxyl group instead of an allyl ester.

By comparing the data from these analogues, researchers can infer the expected spectroscopic characteristics of this compound.

Physicochemical Properties

A summary of the key physicochemical properties for this compound and its analogues is presented in Table 1.

| Property | This compound | Fmoc-Asp(OAll)-OH | Fmoc-N-Me-Asp(OtBu)-OH |

| CAS Number | 2298323-86-9 | 146982-24-3[1][2][3] | 152548-66-8[4] |

| Molecular Formula | C23H23NO6 | C22H21NO6[1][2] | C24H27NO6[4] |

| Molecular Weight | 409.43 g/mol | 395.41 g/mol [2][3] | 425.47 g/mol [4] |

| Appearance | Not available | White to off-white solid[5] | Powder or crystals[4] |

| Melting Point | Not available | 111-115 °C[2] | 135-140 °C[4] |

| Optical Activity | Not available | [α]20/D −27±2°, c=1% in DMF[3] | [α]22/D -39.0°, c=0.5% in DMF[4] |

| Storage Temperature | Not available | 2-8°C[2] | 2-8°C[4] |

Spectroscopic Data

While specific spectra for this compound are unavailable, the following sections detail the expected and observed spectroscopic features based on its analogues.

Nuclear Magnetic Resonance (NMR) Spectroscopy

No experimental NMR data for this compound was found. However, the expected ¹H and ¹³C NMR spectra would exhibit characteristic signals for the Fmoc, N-methyl, and allyl groups.

-

¹H NMR : Key signals would include the aromatic protons of the fluorenyl group, the methine and methylene protons of the Fmoc group, a singlet for the N-methyl group (typically around 2.5-3.0 ppm), the α- and β-protons of the aspartic acid backbone, and the vinyl and methylene protons of the allyl ester group.

-

¹³C NMR : The spectrum would show characteristic peaks for the carbonyls of the carboxyl and carbamate groups, the aromatic carbons of the Fmoc group, the N-methyl carbon, and the carbons of the allyl group.

Infrared (IR) Spectroscopy

An experimental IR spectrum for the non-N-methylated analogue, Fmoc-Asp(OAll)-OH , is available from Bio-Rad Laboratories. The expected IR absorption bands for this compound would be similar, with the addition of C-N stretching vibrations associated with the N-methyl group.

| Functional Group | Expected Wavenumber (cm⁻¹) for this compound | Observed in Fmoc-Asp(OAll)-OH |

| O-H stretch (Carboxylic Acid) | 3300-2500 (broad) | Yes (data not shown) |

| C-H stretch (Aromatic/Alkene) | 3100-3000 | Yes (data not shown) |

| C-H stretch (Aliphatic) | 3000-2850 | Yes (data not shown) |

| C=O stretch (Carbamate) | ~1715 | Yes (data not shown) |

| C=O stretch (Carboxylic Acid/Ester) | ~1740 / ~1730 | Yes (data not shown) |

| C=C stretch (Alkene) | ~1645 | Yes (data not shown) |

| N-H bend (Amide II - absent in N-methylated) | ~1530 | Present (data not shown) |

| C-N stretch | ~1230 | Yes (data not shown) |

Mass Spectrometry (MS)

No experimental mass spectrum for this compound was found. The expected exact mass can be calculated from its molecular formula, C23H23NO6.

-

Calculated Exact Mass : 409.1525 g/mol

-

Expected [M+H]⁺ : 410.1603 m/z

-

Expected [M+Na]⁺ : 432.1423 m/z

Experimental Protocols

While a specific protocol for the synthesis of this compound is not detailed in the literature, a general and widely used method for the N-methylation of Fmoc-amino acids is the solid-phase synthesis approach. This method offers advantages in terms of purification and yield.

General Solid-Phase Synthesis of Fmoc-N-Me-Amino Acids

This protocol is adapted from established methods for the solid-phase synthesis of N-methylated amino acids.

Materials:

-

Fmoc-Asp(OAll)-OH

-

2-Chlorotrityl chloride (2-CTC) resin

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

N,N-Diisopropylethylamine (DIPEA)

-

Methyl iodide (CH₃I) or Dimethyl sulfate ((CH₃)₂SO₄)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Trifluoroacetic acid (TFA)

Procedure:

-

Resin Loading: Swell the 2-CTC resin in DCM. Dissolve Fmoc-Asp(OAll)-OH in DCM with DIPEA and add to the resin. Agitate for 1-2 hours. Cap any unreacted sites with methanol/DIPEA in DCM.

-

Fmoc Deprotection: Wash the resin with DMF. Treat with 20% piperidine in DMF to remove the Fmoc group from the resin (this step is for peptide synthesis and is omitted for the synthesis of the amino acid itself).

-

N-Methylation:

-

Suspend the resin-bound amino acid in DMF.

-